molecular formula C8H11N3 B1610363 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 676994-65-3

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1610363
CAS No.: 676994-65-3
M. Wt: 149.19 g/mol
InChI Key: WFGUTPUYXDVQLK-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its core structure is a privileged scaffold in drug discovery, serving as a key building block for inhibitors targeting various critical enzymes and signaling pathways involved in cancer cell proliferation and survival . Research highlights the application of this tetrahydropyridopyrimidine core in the design of potent human topoisomerase II (topoII) inhibitors, which represent a promising new class of potentially safer anticancer agents that do not act as topoII poisons . Furthermore, this scaffold is integral to the structure of inhibitors developed for other high-value oncology targets. These include KRAS-G12D, a notoriously difficult-to-target mutation prevalent in pancreatic and other cancers , and VCP/p97, an ATPase involved in protein degradation pathways crucial for the survival of acute myeloid leukemia (AML) cells . The scaffold's versatility also allows for exploration in targeting kinases like PIM-1, which are implicated in breast cancer progression . Presented with high purity, this compound is intended for research and development purposes to support the synthesis and optimization of new bioactive molecules. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures, or for human consumption. Researchers should consult the relevant safety data sheets and handle all chemicals according to established laboratory safety protocols.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8(7)11-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGUTPUYXDVQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455077
Record name 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676994-65-3
Record name 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Pyrimidine and Pyridine Derivatives

A primary route involves cyclocondensation between substituted pyrimidines and cyclic amines or ketones. For example:

  • Starting Material : 4-Amino-2-methylpyrimidine derivatives react with cyclohexanone or tetrahydro-4H-pyran-4-one under acidic conditions (e.g., HCl or H₂SO₄) to form the tetrahydropyrido ring.
  • Mechanism : The reaction proceeds via nucleophilic attack of the pyrimidine amino group on the carbonyl carbon, followed by dehydration and ring closure.
  • Yield : Reported yields range from 60–85% depending on substituents and reaction optimization.

Example Protocol :

  • Combine 4-amino-2-methylpyrimidine (1.0 eq) with cyclohexanone (1.2 eq) in glacial acetic acid.
  • Reflux at 120°C for 12 hours.
  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Multicomponent Reactions (MCRs)

MCRs enable efficient assembly of the pyrido[4,3-d]pyrimidine core. A representative method involves:

  • Components : Methylglyoxal, urea, and 3-aminocyclohex-2-en-1-one.
  • Conditions : Catalyzed by p-TsOH in ethanol at 80°C.
  • Outcome : Forms the target compound in a single step via sequential condensation and cyclization.
  • Advantages : High atom economy and reduced purification steps.

Data Table : Optimization of MCR Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
p-TsOH EtOH 80 6 78
ZnCl₂ MeCN 100 8 65
No catalyst Toluene 110 12 42

Post-Synthetic Functionalization

The methyl group can be introduced via alkylation of a preformed pyrido[4,3-d]pyrimidine scaffold:

  • Substrate : 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
  • Reagents : Methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF at 80°C.
  • Yield : ~70–75% after 8 hours.

Mechanistic Insight :
The chloride at position 2 undergoes nucleophilic substitution with a methyl group via an SN2 pathway. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.

Reductive Amination

For partially saturated derivatives, reductive amination is effective:

  • Precursor : 2-Methylpyrido[4,3-d]pyrimidin-7(8H)-one.
  • Conditions : Hydrogenation (H₂, 50 psi) over Pd/C in methanol at room temperature.
  • Yield : 90–95% conversion to the tetrahydropyrido product.

Key Consideration :
Catalyst loading (5–10% Pd/C) and reaction time (12–24 hours) are critical to avoid over-reduction.

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

  • Reactants : 2-Methyl-4,6-dichloropyrimidine and 3-aminopiperidine.
  • Conditions : Microwave at 150°C for 20 minutes in DMSO.
  • Yield : 82% with >95% purity.

Advantages :

  • Reduced reaction time from hours to minutes.
  • Improved regioselectivity for the 2-methyl derivative.

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Cyclocondensation 60–85 12–24 h Moderate High
Multicomponent Reaction 65–78 6–8 h Low Moderate
Post-Synthetic Methylation 70–75 8 h High High
Reductive Amination 90–95 12–24 h Moderate High
Microwave-Assisted 82 20 min Low Low

Key Research Findings

  • Regioselectivity : The 2-methyl group is best introduced early in the synthesis (e.g., via MCRs) to avoid competing substituent effects.
  • Catalyst Impact : Acidic catalysts (p-TsOH) outperform Lewis acids (ZnCl₂) in MCRs due to enhanced protonation of intermediates.
  • Sustainability : Microwave methods reduce solvent use by 50% compared to traditional heating.

Chemical Reactions Analysis

Substitution Reactions

The nitrogen-rich framework enables nucleophilic and electrophilic substitutions:

  • Nucleophilic aromatic substitution (SNAr): Activated positions undergo displacement with amines or alkoxides. For example, chlorinated derivatives react with methylamine to form 2-amino analogues .

  • Electrophilic substitution: Electron-rich positions (e.g., C-2, C-4) undergo halogenation or nitration. Bromination at C-5 has been reported using N-bromosuccinimide in DMF .

Table 1: Representative Substitution Reactions

PositionReagentProductConditions
C-5N-Bromosuccinimide5-Bromo-2-methyl derivativeDMF, 0°C, 2 hr
C-2Methylamine2-Amino-5-methyl derivativeEthanol, reflux

Reduction and Hydrogenation

The tetrahydro scaffold can undergo further saturation or functional group modifications:

  • Catalytic hydrogenation: Reduces residual double bonds in fused rings using Pd/C or Raney Ni .

  • Sodium cyanoborohydride-mediated reductions: Used for reductive alkylation of amino groups (e.g., N-methylation with formaldehyde) .

Oxidation Reactions

Selective oxidation protocols:

  • Ring oxidation: Hydrogen peroxide or m-CPBA oxidizes sulfur or nitrogen centers in related thienopyrimidine systems .

  • Side-chain oxidation: Benzylic methyl groups are oxidized to carboxylic acids using KMnO₄ under acidic conditions .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

  • Condensation with aldehydes: Forms Schiff bases that cyclize into tricyclic structures (e.g., pyridothienopyrimidines) .

  • Multicomponent reactions: Reacts with malononitrile and aryl aldehydes to form spirocyclic derivatives .

Example Pathway (Adapted from ):

  • Condensation with 3,4,5-trimethoxybenzaldehyde → Schiff base formation.

  • Cyclization via acetic acid catalysis → Tetracyclic antimycobacterial agents.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura coupling: Aryl boronic acids react with brominated derivatives at C-5 .

  • Buchwald-Hartwig amination: Introduces aryl amines at halogenated positions .

Synthetic Methodologies

Key routes to access the core structure:

  • From pyrimidine precursors: Condensation of 4-aminopyrimidines with cyclic ketones .

  • Multicomponent assembly: One-pot reactions using enaminones and urea derivatives under acidic conditions .

Stability and Reactivity Notes

  • Acid sensitivity: Protonation at N-3 destabilizes the ring, requiring neutral conditions for storage .

  • Thermal stability: Decomposes above 250°C, limiting high-temperature reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that modifications to the compound's structure could enhance its efficacy against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (HeLa) and lung cancer cells (A549) .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have reported that certain derivatives of this compound possess effective antibacterial and antifungal properties. These findings suggest potential applications in developing new antibiotics or antifungal agents to combat resistant strains of pathogens .

Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agrochemicals

Pesticide Development
The unique structure of this compound makes it a candidate for the development of new pesticides. Its derivatives have been evaluated for their effectiveness against various agricultural pests and diseases. Some studies have reported that these compounds can inhibit the growth of harmful fungi and insects while being less toxic to beneficial organisms .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various environmental conditions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Derivatives showed inhibition of cancer cell proliferation and induced apoptosis in HeLa cells.
Antimicrobial Properties Effective against several bacterial strains; potential for antibiotic development.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases.
Pesticide Development Effective against agricultural pests with lower toxicity to non-target species.
Polymer Chemistry Enhances mechanical properties of polymers; improves thermal stability.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-Me-THPP, their biological activities, and distinguishing features:

Compound Name Structural Features Biological Activity Key Findings References
2-Me-THPP Methyl at position 2; tetrahydropyridine ring Intermediate in folate synthesis; kinase inhibition (CaMKII, PI3Kδ) Demonstrates selectivity in kinase inhibition due to methyl group; used in multi-step syntheses
2,4-Diamino-THPP derivatives Amino groups at positions 2 and 4 Antimalarial, antibacterial (folate antagonists) Exhibit antimetabolite effects by targeting dihydrofolate reductase; reduced activity compared to non-saturated forms
THPP-based PI3Kδ inhibitors Optimized substituents (e.g., aryl groups) on THPP scaffold Selective PI3Kδ inhibition for autoimmune diseases Methyl group in 2-Me-THPP enhances cellular potency and isoform selectivity
MitoIN-THPP THPP core conjugated with iso-nipecotic acid Mitochondrial TASK-3 channel inhibition Methyl group may enhance mitochondrial targeting; inhibits cancer cell proliferation
Thienopyrido[2,3-d]pyrimidines Sulfur atom in fused thiophene ring Antimicrobial (C. albicans, S. aureus) Sulfur increases lipophilicity, enhancing membrane penetration and antifungal activity
Amino-THPP diaryl ureas 2-Amino-THPP linked to diaryl urea Cytotoxicity against Bel-7402 and A549 cancer cells Amino group facilitates hydrogen bonding, improving binding to kinase targets
Pyrido[3,4-d]pyrimidines Pyridine and pyrimidine rings fused at [3,4] positions Broad-spectrum (anticancer, antiviral) Different ring fusion alters electronic properties, reducing overlap with THPP-based activities

Key Research Findings

Methyl Substituent Effects: The methyl group in 2-Me-THPP reduces polarity compared to diamino derivatives, improving bioavailability and kinase selectivity . In CaMKII inhibitors, methyl substituents enhance selectivity over other kinases (e.g., PKA, PKC) by occupying hydrophobic pockets .

Sulfur vs. Nitrogen/Oxygen Heterocycles: Thienopyrimidines (e.g., compounds from ) exhibit superior antifungal activity (e.g., MIC = 31.25 μg/mL against C. albicans) compared to nitrogen/oxygen-based pyridopyrimidines, attributed to sulfur’s electron-withdrawing effects and lipophilicity .

Amino Group Contributions: 2-Amino-THPP derivatives (e.g., diaryl ureas) show potent cytotoxicity (IC₅₀ < 1 μM against Bel-7402 cells), surpassing sorafenib, due to hydrogen-bonding interactions with kinase ATP-binding sites .

Mitochondrial Targeting :

  • MitoIN-THPP’s THPP core enables mitochondrial accumulation, inhibiting TASK-3 channels and disrupting cancer cell metabolism .

Synthetic Flexibility :

  • The THPP scaffold accommodates diverse substituents (e.g., acyl, aryl groups) via multicomponent reactions, enabling rapid optimization for PI3Kδ inhibition (e.g., compound 11f, IC₅₀ = 0.8 nM) .

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 676994-65-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H11_{11}N3_3
  • Molecular Weight : 149.19 g/mol
  • Purity : Typically >95% .

Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit various biological activities primarily through their interaction with specific biological targets. Notably, these compounds have been identified as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways related to immune responses and cancer progression.

Key Findings:

  • PI3Kδ Inhibition : A study highlighted that a related compound (11f) demonstrated potent and selective inhibition of PI3Kδ, showing efficacy in models of autoimmune diseases and leukocyte malignancies .
  • Antitumor Activity : Other studies have indicated that pyrido[2,3-d]pyrimidine derivatives can act as tyrosine kinase inhibitors, which are critical in the treatment of various cancers .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Mechanism References
PI3Kδ InhibitionSelective inhibition
Antitumor ActivityTyrosine kinase inhibition
Antihypertensive PropertiesAngiotensin II receptor antagonism
Antidiabetic EffectsModulation of glucose metabolism

Case Studies

  • Case Study on Autoimmune Diseases : In vivo studies demonstrated that the PI3Kδ inhibitor derived from the tetrahydropyrido scaffold effectively reduced antibody production in models of autoimmune diseases, suggesting therapeutic potential in conditions like rheumatoid arthritis .
  • Cancer Treatment : Research involving various pyrido[2,3-d]pyrimidine derivatives showed significant antitumor effects against mammary neoplasms through inhibition of key signaling pathways involved in tumor growth and metastasis .

Q & A

Q. Basic

  • X-ray Crystallography : The gold standard for confirming the bicyclic structure. SHELX software is widely used for refinement, but challenges arise with disordered solvent molecules or twinning .
  • NMR Spectroscopy : 1H^1H-NMR shows distinct signals for the methyl group (δ 1.2–1.4 ppm) and pyrimidine protons (δ 7.8–8.2 ppm). 13C^{13}C-NMR resolves the tetrahydropyridine ring carbons (δ 25–35 ppm) .
  • Mass Spectrometry : ESI-MS typically exhibits [M+H]+^+ peaks at m/z 164–166. Discrepancies may occur due to isotopic patterns from chlorine impurities .

What biological activities are associated with this compound, and how are they validated?

Q. Basic

  • Kinase Inhibition : The pyridopyrimidine scaffold mimics ATP-binding pockets, making it a candidate for kinase inhibitors. Assays include competitive binding with fluorescent ATP analogs .
  • Antimicrobial Activity : Evaluated via microbroth dilution (MIC values <10 µg/mL reported for Mycobacterium tuberculosis). Synergy with existing antibiotics (e.g., rifampicin) is tested using checkerboard assays .
    Advanced Note : False positives in bioassays may arise from aggregation-based inhibition, requiring dynamic light scattering (DLS) validation .

How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat transfer, critical for exothermic steps like cyclization .
  • Chiral Resolution : Use of (S)- or (R)-BINOL-based catalysts during methylation steps ensures enantiomeric excess (>90% ee). Chiral HPLC (e.g., Chiralpak IA) validates purity .
    Data Contradiction : Microwave-assisted synthesis may degrade thermally sensitive intermediates, necessitating lower power settings (<100 W) .

How should researchers address contradictions in crystallographic data refinement?

Q. Advanced

  • Disorder Modeling : SHELXL’s PART instruction resolves disordered solvent molecules. For twinned crystals, TWIN/BASF commands improve R-factors (<0.05) .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry, while CheckCIF flags unusual bond lengths (e.g., C-N bonds >1.5 Å may indicate over-refinement) .

What strategies are recommended for designing bioactivity assays with reduced off-target effects?

Q. Advanced

  • Proteome-wide Profiling : Use affinity chromatography with immobilized compound to identify off-target binding .
  • Molecular Dynamics (MD) Simulations : Predict binding stability (RMSD <2.0 Å over 100 ns trajectories) and validate with mutagenesis (e.g., K101A mutations in kinase domains) .
    Data Table :
Assay TypeKey ParametersReference
Kinase InhibitionIC50_{50}, Kd_d (SPR)
AntimicrobialMIC, MBC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.